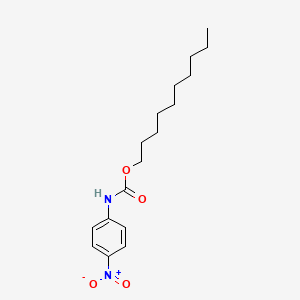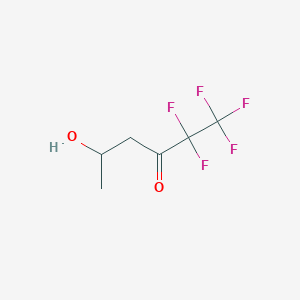
1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one is a fluorinated organic compound with the molecular formula C6H7F5O2 It is characterized by the presence of five fluorine atoms, a hydroxyl group, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one typically involves the fluorination of hexanone derivatives. One common method includes the reaction of hexanone with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Formation of pentafluorohexanoic acid.
Reduction: Formation of 1,1,1,2,2-pentafluoro-5-hydroxyhexanol.
Substitution: Formation of halogenated derivatives such as 1,1,1,2,2-pentachloro-5-hydroxyhexan-3-one.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Studied for its potential effects on biological systems due to its fluorinated structure.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one involves its interaction with molecular targets through its functional groups. The hydroxyl and ketone groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electronic environment of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2,2-Pentafluorohexan-3-one: Lacks the hydroxyl group, making it less reactive in certain reactions.
1,1,1,2,2-Tetrafluoro-5-hydroxyhexan-3-one: Contains one less fluorine atom, affecting its chemical properties and reactivity.
1,1,1,2,2-Pentafluoro-4-hydroxyhexan-3-one: The hydroxyl group is positioned differently, leading to variations in reactivity and applications.
Uniqueness
1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one is unique due to the specific arrangement of its functional groups and fluorine atoms, which confer distinct chemical properties and reactivity patterns. This makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
91485-47-1 |
|---|---|
Molekularformel |
C6H7F5O2 |
Molekulargewicht |
206.11 g/mol |
IUPAC-Name |
1,1,1,2,2-pentafluoro-5-hydroxyhexan-3-one |
InChI |
InChI=1S/C6H7F5O2/c1-3(12)2-4(13)5(7,8)6(9,10)11/h3,12H,2H2,1H3 |
InChI-Schlüssel |
SDOXUMMXVNYMFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)C(C(F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


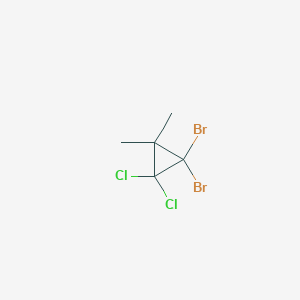
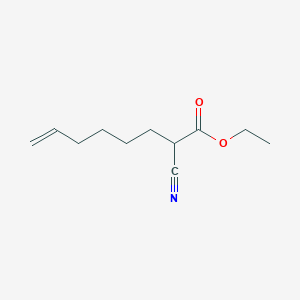
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
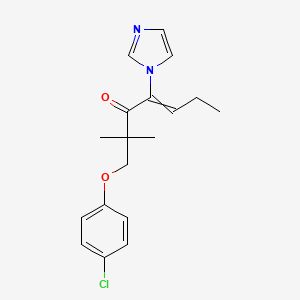
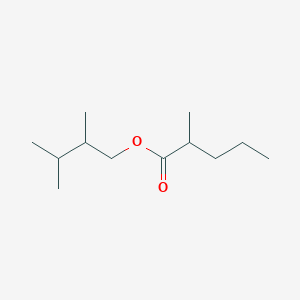
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)
![1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol](/img/structure/B14366791.png)
![Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-](/img/structure/B14366792.png)
![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)
![3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B14366798.png)
